[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that features a triazine ring, a hydroxyoxolan ring, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. One common approach is the alkylation of triazine derivatives. For instance, the reaction of 5-amino-substituted triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurs selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The triazine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can yield various substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biology, the compound has potential applications in the study of nucleic acids and enzyme interactions. Its phosphate groups make it a candidate for use in biochemical assays and as a mimic of natural nucleotides.
Medicine
In medicine, the compound’s triazine ring is of interest due to its potential antiviral and anticancer properties. Research is ongoing to explore its efficacy and safety in therapeutic applications .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The triazine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphate groups can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
5-Azacytidine: An antiproliferative agent used in leukemia therapy.
Uniqueness
The uniqueness of [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a triazine ring and multiple phosphate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYBBDIYHRTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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